- Synthesis and characterization of a thiadiazole/benzimidazole-based copolymer for solar cell applicationsJournal of Polymer Science, 2010, 48(20), 4456-4464,
Cas no 949898-99-1 (heptadecan-9-yl 4-methylbenzenesulfonate)

949898-99-1 structure
Nome del prodotto:heptadecan-9-yl 4-methylbenzenesulfonate
Numero CAS:949898-99-1
MF:C24H42O3S
MW:410.653486728668
MDL:MFCD14635845
CID:1015866
heptadecan-9-yl 4-methylbenzenesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- heptadecan-9-yl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid 1-octylnonyl ester
- 1-Octylnonyl 4-methylbenzenesulfonate
- 9-Heptadecane p-toluenesulfonate
- 9-Heptadecanol p-toluenesulfonate
- 9-Heptadecanyl p-toluenesulfonate
-
- MDL: MFCD14635845
- Inchi: 1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3
- Chiave InChI: WUZFVFUKQALPIJ-UHFFFAOYSA-N
- Sorrisi: O=S(C1C=CC(C)=CC=1)(OC(CCCCCCCC)CCCCCCCC)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 17
Proprietà sperimentali
- Densità: 0.981±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (1.7E-5 g/L) (25 ºC),
heptadecan-9-yl 4-methylbenzenesulfonate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A949273-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 1g |
$143.0 | 2024-04-15 | |
eNovation Chemicals LLC | Y1243587-1g |
heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$315 | 2024-06-06 | |
abcr | AB446618-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |
949898-99-1 | 95% | 1g |
€285.10 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268438-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 1g |
¥1836.00 | 2024-04-24 | |
Ambeed | A949273-5g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 5g |
$421.0 | 2024-04-15 | |
abcr | AB446618-5 g |
Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |
949898-99-1 | 5g |
€727.20 | 2023-04-22 | ||
abcr | AB446618-1 g |
Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |
949898-99-1 | 1g |
€281.30 | 2023-04-22 | ||
A2B Chem LLC | AI63808-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$169.00 | 2024-07-18 | |
abcr | AB446618-5g |
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |
949898-99-1 | 95% | 5g |
€738.20 | 2025-02-21 | |
1PlusChem | 1P00IJ4W-1g |
heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$195.00 | 2023-12-15 |
heptadecan-9-yl 4-methylbenzenesulfonate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 2 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 20 h, rt
Riferimento
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Riferimento
- Synthesis and structure-property relationship of carbazole-alt-benzothiadiazole copolymersJournal of Polymer Science, 2015, 53(17), 2059-2068,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 0 °C
Riferimento
- polycarbazole-polyoxadiazole-based light emitting polymers with good luminescent efficiency and stability for light emitting devices, Korea, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 90 min, rt
Riferimento
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C
Riferimento
- Organic semiconductor material and photovoltaic device with it, Korea, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C
1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C
Riferimento
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C
1.3 Reagents: Water
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C
1.3 Reagents: Water
Riferimento
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 2 h, rt
Riferimento
- Carbazole-based π-conjugated polyazomethines: Effects of catenation and comonomer insertion on optoelectronic featuresPolymer, 2017, 119, 274-284,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 12 h, rt
Riferimento
- Carbon nanotube composites, organic semiconductor composites, and field-effect transistors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- A General and Air-tolerant Strategy to Conjugated Polymers within Seconds under Palladium(I) Dimer CatalysisAngewandte Chemie, 2019, 58(30), 10179-10183,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 1 h, 0 °C; 12 h, rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Riferimento
- Conjugated polymers and their electron-donating organic materials, photovoltaic element materials, and photovoltaic elements, Japan, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 0 °C; 10 min, 0 °C; 0 °C → rt; 8 h, rt
Riferimento
- Synthesis and biological evaluation of galactofuranosyl alkyl thio-glycosides as inhibitors of MycobacteriaCarbohydrate Research, 2007, 342(12-13), 1773-1780,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Bridging Small Molecules to Conjugated Polymers: Efficient Thermally Activated Delayed Fluorescence with a Methyl-Substituted Phenylene LinkerAngewandte Chemie, 2020, 59(3), 1320-1326,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C
Riferimento
- Carbazole nematic liquid crystalsLiquid Crystals, 2010, 37(10), 1289-1303,
heptadecan-9-yl 4-methylbenzenesulfonate Raw materials
heptadecan-9-yl 4-methylbenzenesulfonate Preparation Products
heptadecan-9-yl 4-methylbenzenesulfonate Letteratura correlata
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:949898-99-1)heptadecan-9-yl 4-methylbenzenesulfonate

Purezza:99%
Quantità:5g
Prezzo ($):379.0